Welcome to the BenchChem Online Store!
molecular formula C13H11ClF3NS B8486028 5-(1-Chloroethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 805237-76-7

5-(1-Chloroethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No. B8486028
M. Wt: 305.75 g/mol
InChI Key: BPQNEPAKOBEZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07235572B2

Procedure details

To a solution of [rac]-1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanol (200 mg, 0.7 mmol; PCT Int. Appl. (2002), WO 02/062774 A1) in dichloromethane (2 ml) was added thionyl chloride (0.1 ml, 1.4 mmol) at −10° C. The cooling bath was removed after 10 min and stirring was continued for 30 min. The solvent was removed under reduced pressure and the residue dried under vacuo to give 220 mg (0.7 mmol, quant.) of the title compound as yellow solid which was used in the next step without further purification.
Name
[rac]-1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanol
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)[S:5][C:6]=1[C@H:7](O)[CH3:8].S(Cl)([Cl:22])=O>ClCCl>[Cl:22][CH:7]([C:6]1[S:5][C:4]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)=[N:3][C:2]=1[CH3:1])[CH3:8]

Inputs

Step One
Name
[rac]-1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanol
Quantity
200 mg
Type
reactant
Smiles
CC=1N=C(SC1[C@@H](C)O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed after 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue dried under vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C)C1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.